1-Methyl-1h-pyrrole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

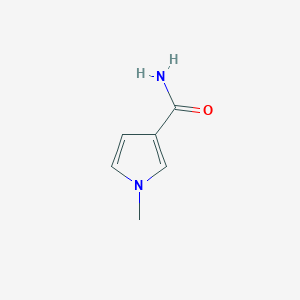

1-Methyl-1H-pyrrole-3-carboxamide is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

科学研究应用

Medicinal Chemistry

1-Methyl-1H-pyrrole-3-carboxamide has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents. Its derivatives have shown potential as:

- Anticancer Agents: Research indicates that compounds derived from pyrrole structures exhibit cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain pyrrole derivatives selectively inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Agents: The compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, thereby reducing symptoms in conditions such as arthritis and other inflammatory diseases .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Conductive Polymers: Pyrrole derivatives are commonly used in the synthesis of conductive polymers. These materials have applications in electronic devices, sensors, and energy storage systems due to their electrical conductivity and stability .

- Nanocomposites: The integration of this compound into nanocomposite materials enhances mechanical properties and thermal stability. Research has shown that these composites can be utilized in packaging and protective coatings .

Agricultural Chemistry

In agricultural applications, this compound is being studied for its potential as a:

- Pesticide Intermediate: The compound can serve as an intermediate in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. Its derivatives have shown efficacy against various agricultural pests .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Selective cytotoxicity against cancer cell lines |

| Anti-inflammatory Agents | Modulation of inflammatory pathways | |

| Materials Science | Conductive Polymers | Used in electronic devices and sensors |

| Nanocomposites | Improved mechanical properties and thermal stability | |

| Agricultural Chemistry | Pesticide Intermediate | Efficacy against agricultural pests |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives, including this compound, for their ability to induce apoptosis in breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .

Case Study 2: Conductive Polymers

Research conducted by the Materials Science Institute focused on synthesizing conductive polymers using this compound as a monomer. The study demonstrated enhanced electrical conductivity and mechanical strength compared to traditional polymers, making it suitable for applications in flexible electronics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-1H-pyrrole-3-carboxamide and its derivatives?

- Methodological Answer: The synthesis typically involves coupling reactions between pyrrole precursors and carboxamide-forming reagents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives can be synthesized via nucleophilic acyl substitution using acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions with a base like triethylamine . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yields range from 23% to 78%, depending on steric and electronic effects of substituents .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6, CD3OD) resolve substituent effects on pyrrole ring protons (δ 6.2–7.8 ppm) and carboxamide carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry: ESI-MS or LCMS confirms molecular ion peaks (e.g., m/z 392.2 for a trifluoromethyl-substituted derivative) and purity (>95%) .

- HPLC: Reverse-phase HPLC with C18 columns and UV detection ensures compound purity (>97%) under gradient elution .

Q. How should researchers handle safety concerns when working with this compound in the lab?

- Methodological Answer: Follow protocols for handling irritants:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335) or skin contact (H315) .

- Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

- Dispose of waste via approved chemical disposal services compliant with local regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal XRD data. For example, methyl-substituted chromenopyrrole derivatives were resolved with R-factors < 0.05, confirming chair conformations and dihedral angles between fused rings . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictory spectroscopic and computational data for pyrrole-carboxamide derivatives?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in substituent effects .

- Dynamic Effects: Use variable-temperature NMR to probe conformational equilibria (e.g., rotamers affecting carboxamide resonance splitting) .

- Crystallographic Validation: Resolve ambiguities in regiochemistry (e.g., methyl vs. phenyl group positioning) via XRD .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound analogs?

- Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the 4-position to enhance binding to targets like cannabinoid receptors .

- In Vitro Assays: Test analogs against disease-relevant cell lines (e.g., cancer proliferation assays) with IC50 values calculated using nonlinear regression .

- ADMET Profiling: Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assays) to prioritize lead compounds .

Q. What computational methods predict the pharmacokinetic properties of novel pyrrole-carboxamide derivatives?

- Methodological Answer:

- QSAR Models: Use molecular descriptors (e.g., logP, PSA) to correlate with bioavailability. Software like Schrödinger’s QikProp estimates CNS permeability (e.g., PSA < 90 Å2 for blood-brain barrier penetration) .

- Docking Studies: Glide or AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2) with scoring functions (e.g., docking score < -7.0 kcal/mol) .

- Metabolite Prediction: CypReact or GLORY predicts Phase I/II metabolism sites (e.g., oxidation at pyrrole N-methyl groups) .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-Methyl-1H-pyrrole-3-carboxamide and analogous compounds:

Key Research Findings

Medicinal Chemistry :

- Carboxamide derivatives of pyrroles and pyrazoles are frequently explored as kinase inhibitors or antimicrobial agents. For example, the compound in showed promising activity in preclinical studies, with an HPLC purity of 98.67% .

- Pyrazole-3-carboxamides (e.g., ) demonstrate improved pharmacokinetic profiles over pyrroles due to higher metabolic stability .

Safety and Toxicity :

- Alkyl-substituted pyrroles (e.g., 3-Heptyl-1H-pyrrole in ) may pose inhalation or dermal hazards, suggesting that longer alkyl chains increase toxicity risks .

属性

CAS 编号 |

175544-08-8 |

|---|---|

分子式 |

C6H8N2O |

分子量 |

124.14 g/mol |

IUPAC 名称 |

1-methylpyrrole-3-carboxamide |

InChI |

InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9) |

InChI 键 |

ADBKBBXQJATDDG-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1)C(=O)N |

规范 SMILES |

CN1C=CC(=C1)C(=O)N |

同义词 |

1H-Pyrrole-3-carboxamide,1-methyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。